4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
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Description
4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid, also known as DOBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DOBA belongs to the class of compounds known as peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
Researchers have demonstrated the use of photolabile hydrophobic molecules, closely related to the specified chemical structure, in the optical gating of nanofluidic devices. These synthetic ion channels, upon UV irradiation, enable the controlled transport of ionic species through their hydrophilic groups, presenting potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Molecular Engineering for Solar Cell Applications
The synthesis and characterization of novel organic sensitizers for solar cell applications highlight the relevance of molecular engineering in enhancing solar energy conversion efficiencies. These sensitizers, designed with functionalized unsymmetrical structures incorporating electron-conducting and anchoring groups, show significant potential in improving photovoltaic performance (Kim et al., 2006).
Enzyme-linked Immuno-Sorbent Assay (ELISA) for Pesticide Detection
The development of ELISA methods using haptens closely related to the specified compound has enabled the sensitive and specific detection of pesticide residues in environmental and food samples. This advancement in analytical methodologies is crucial for ensuring human health and environmental safety (Yang et al., 2008).
Inhibition Properties Against Human Carbonic Anhydrase Isoenzymes
The synthesis of derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, structurally related to the specified compound, has been explored for their potential as inhibitors of human carbonic anhydrase I and II isoenzymes. These findings contribute to the understanding of enzyme inhibition mechanisms and the development of therapeutic agents (Oktay et al., 2016).
properties
IUPAC Name |
4-(2,3-dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11-5-3-7-14(12(11)2)19-16(20)9-15(17(21)22)18-10-13-6-4-8-23-13/h3,5,7,13,15,18H,4,6,8-10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPWCCIYOWCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
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